molecular formula C5H9N3 B3029425 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole CAS No. 6573-15-5

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Cat. No.: B3029425
CAS No.: 6573-15-5
M. Wt: 111.15
InChI Key: ROYYTESGJKJHTH-UHFFFAOYSA-N
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Description

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (CAS 6573-15-5) is a nitrogen-rich bicyclic guanidine compound with a molecular formula of C5H9N3 and a molecular weight of 111.15 g/mol. This structure serves as a valuable synthon and organocatalyst in synthetic chemistry. It is characterized by its high nucleophilicity, with documented nucleophilicity parameters (N = 14.44, sN = 0.79) in dichloromethane, making it a highly effective catalyst in enantioselective reactions such as the Strecker reaction for the synthesis of α-amino nitrils . The compound is also a key precursor in the synthesis of complex heterocyclic systems with potential biological activity. Research into analogous imidazo-fused compounds has revealed structures with affinity for α-adrenergic and imidazoline receptors, suggesting the core scaffold's relevance in developing pharmacologically active agents . Furthermore, the imidazole moiety is a privileged structure in medicinal chemistry, found in numerous therapeutic agents, underscoring the broader significance of this chemical class . The product is offered with a minimum purity of 98% and is supplied in quantities ranging from 1g to 10kg. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not designed for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-8-4-2-7-5(8)6-1/h1-4H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYYTESGJKJHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677756
Record name 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6573-15-5
Record name 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia, which forms the imidazole ring system . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various imidazole derivatives with different functional groups, which can have distinct chemical and biological properties .

Scientific Research Applications

Building Block in Organic Chemistry

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the creation of derivatives with distinct biological and chemical properties.

Common Reactions

  • Oxidation : Converts to imidazole derivatives.
  • Reduction : Forms partially or fully saturated imidazole rings.
  • Substitution : Hydrogen atoms can be replaced by other functional groups.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateImidazole derivatives
ReductionSodium borohydrideSaturated imidazoles
SubstitutionHalogenating agentsFunctionalized imidazoles

Medicinal Chemistry

The compound has been investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties. Its unique structure makes it a candidate for drug development targeting various diseases.

Case Study: Antimicrobial Activity

Research has shown that derivatives of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This positions the compound as a promising agent in the fight against antibiotic-resistant strains.

Pharmaceutical Applications

The compound's structure allows for modifications that enhance its therapeutic potential. It has been explored in drug formulations targeting infections and cancer.

Clinical Research

A study highlighted the efficacy of a derivative of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole in inhibiting tumor growth in preclinical models. The mechanism involves the modulation of specific molecular targets linked to cancer cell proliferation.

Industrial Applications

In addition to its laboratory uses, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole finds applications in the production of specialty chemicals and materials. Its versatility allows for incorporation into various industrial processes.

Specialty Chemicals Production

The compound is utilized in creating specialty chemicals that serve as intermediates in synthesizing agrochemicals and pharmaceuticals. Its stability under different conditions makes it suitable for large-scale production.

Uniqueness

The fused ring system of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole imparts distinct chemical reactivity and biological properties compared to other imidazole derivatives.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the imidazole ring .

Comparison with Similar Compounds

Table 1: Structural Features of Imidazo-Fused Heterocycles

Compound Name Core Structure Saturation Key Substituents Stereochemistry Molecular Weight
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole Fused imidazole rings Partially saturated (tetrahydro) None (parent compound) Non-chiral 123.15
(2S,6S)-Di-tert-butyl derivative Fused imidazole rings Partially saturated tert-Butyl groups at C2 and C6 Chiral (2S,6S) 223.36
Pyrrolo[1,2-a]imidazole Fused pyrrole-imidazole rings Varies (di-, tetra-, or perhydro) Carboxylates or aryl groups Non-chiral ~180–250
Imidazo[4,5-g]quinazoline Fused imidazole-quinazoline Fully aromatic Aryl or heteroaryl substituents Non-chiral ~300–400
1H-1,2,3-Triazole Monocyclic triazole Fully aromatic Diverse (pharmaceutical motifs) Non-chiral ~100–200

Key Differences :

  • Saturation : The parent imidazo[1,2-a]imidazole is partially saturated, unlike fully aromatic triazoles or imidazo[4,5-g]quinazolines .
  • Chirality : The di-tert-butyl derivative exhibits stereochemical complexity absent in pyrroloimidazoles or quinazolines .
  • Ring Fusion : Pyrrolo[1,2-a]imidazoles incorporate a pyrrole ring, altering electronic properties compared to purely imidazole-fused systems .

Insights :

  • The parent imidazo[1,2-a]imidazole synthesis suffers from moderate yields due to substrate limitations, whereas triazoles achieve high efficiency via click chemistry .
  • Chiral derivatives require advanced stereoselective methods, increasing synthetic complexity compared to non-chiral analogs .

Table 3: Bioactivity Comparison

Compound Class Bioactivity MIC/IC₅₀ (µg/mL) Toxicity (CC₅₀, µg/mL) Key Applications
Imidazo[1,2-a]imidazole quaternary salts Antibacterial (Gram-positive) 4–16 >100 Antimicrobial agents
Pyrrolo[1,2-a]imidazoles Antifungal (Candida albicans) 8–32 50–100 Antifungal coatings
Imidazo[4,5-f]quinoxalines (e.g., MeIQx) Carcinogenic (IARC Group 2B) N/A N/A Carcinogenicity studies
1H-1,2,3-Triazoles Carbonic anhydrase-II inhibition 0.5–2.0 (µM) Low Anticancer, antidiabetic

Notable Findings:

  • Imidazo[1,2-a]imidazole quaternary salts show moderate antimicrobial activity but lower cytotoxicity compared to pyrroloimidazoles .
  • Carcinogenic imidazo[4,5-f]quinoxalines highlight the divergent biological roles of imidazole derivatives .

Physicochemical Properties

Table 4: Stability and Reactivity

Compound Class Solubility Stability Hazard Profile
Imidazo[1,2-a]imidazole (parent) Low (hydrophobic) Air-sensitive (degradation) H302 (oral toxicity)
Di-tert-butyl derivative Organic solvents Stable under inert atmosphere H315/H319 (skin/eye irritation)
1H-1,2,3-Triazoles Water-miscible High thermal stability Generally low toxicity

Critical Notes:

  • The di-tert-butyl derivative requires inert storage conditions, unlike more stable triazoles .
  • Parent imidazo[1,2-a]imidazole’s hydrophobicity limits pharmaceutical formulation .

Biological Activity

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole is a bicyclic heterocyclic compound with significant potential in medicinal chemistry due to its unique structural attributes. This compound has garnered attention for its biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The structure of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole features a fused imidazole ring system that contributes to its reactivity and interaction with biological systems. The compound's unique steric and electronic properties make it an interesting candidate for further pharmacological exploration.

Antimicrobial Activity

Research has demonstrated that 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole exhibits significant antimicrobial properties. In a study evaluating various derivatives of imidazole compounds, it was found that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 32 μg/mL .

CompoundMIC (μg/mL)Activity Type
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole4Antibacterial
6b2Antibacterial
6c4Antibacterial

Antifungal Activity

In addition to antibacterial effects, the compound also shows antifungal activity. Studies indicate that it can inhibit the growth of various fungi strains. The mechanism involves disruption of fungal cell membrane integrity and interference with metabolic pathways critical for fungal survival.

Anticancer Potential

Emerging research suggests that 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, one study reported that treatment with the compound resulted in significant G2/M phase arrest and increased levels of apoptotic markers such as cleaved caspase-9 and PARP in HCC827 cells .

The biological activity of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes and receptors involved in various biochemical pathways, thereby modulating their activity. This interaction can lead to alterations in cellular processes such as proliferation and apoptosis .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

  • Antibacterial Efficacy : A study involving a series of imidazole derivatives showed that modifications on the imidazole ring could enhance antibacterial activity significantly. The derivatives exhibited MIC values as low as 4 μg/mL against resistant bacterial strains.
  • Anticancer Activity : In a controlled experiment with lung cancer cell lines (HCC827), treatment with 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole led to a dose-dependent increase in apoptotic cells and cell cycle arrest at the G2/M phase.

Q & A

Q. What are the primary synthetic routes for 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole?

The compound is typically synthesized via cyclocondensation or cycloaddition reactions. For example, highlights the use of cyclization strategies involving precursors like 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to construct the imidazo[1,2-a]imidazole scaffold. Key steps include ring closure under acidic or thermal conditions. Methodological optimization involves solvent selection (e.g., ethanol or DMF) and catalysts (e.g., iodine or Lewis acids) to enhance yield .

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. As demonstrated in , single-crystal diffraction analysis (using a Bruker SMART CCD system) provides precise bond lengths, angles, and stereochemistry. Complementary techniques include 1H^1H/13C^{13}C NMR for functional group analysis and LC-MS for molecular weight validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Standard assays include antibacterial/antifungal susceptibility testing (e.g., MIC determination via broth microdilution) and enzyme inhibition studies. describes screening derivatives of related imidazo-heterocycles against microbial strains, with data interpreted using IC50_{50} or zone-of-inhibition metrics .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of chiral derivatives?

Asymmetric synthesis requires chiral catalysts or enantiopure starting materials. For example, and describe (2S,6S)-configured derivatives synthesized using S-amino acids or enantioselective alkylation. Techniques like chiral HPLC or polarimetry are critical for verifying enantiomeric excess .

Q. How do computational methods (e.g., DFT) aid in predicting reactivity or pharmacological properties?

Density Functional Theory (DFT) calculations, as in , optimize molecular geometries, predict frontier molecular orbitals (HOMO/LUMO), and simulate non-covalent interactions (e.g., hydrogen bonding). These models guide SAR studies by correlating electronic properties with observed bioactivity .

Q. What strategies resolve contradictions between spectral data and predicted structures?

Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. recommends using 2D NMR (COSY, HSQC) to assign overlapping signals and high-resolution MS to confirm molecular formulas. Crystallographic data () can override ambiguous spectral interpretations .

Q. How can solubility and bioavailability be improved for in vivo studies?

Salt formation (e.g., HI salt in ) or prodrug strategies enhance solubility. Co-solvent systems (PEG, cyclodextrins) or nanoformulations (liposomes) are explored for pharmacokinetic optimization. also notes sulfate derivatives for improved aqueous stability .

Data-Driven Research Challenges

Q. How are structure-activity relationships (SAR) developed for imidazo[1,2-a]imidazole derivatives?

SAR studies require systematic variation of substituents (e.g., alkyl, aryl, or halogen groups) followed by bioactivity profiling. synthesizes 3-aryl-5H-pyrroloimidazoles and evaluates their antimicrobial potency, identifying substituents (e.g., 4-Cl-phenyl) that enhance activity .

Q. What methods validate the purity of synthesized compounds for pharmacological testing?

Purity is confirmed via HPLC (≥95% peak area), elemental analysis (C/H/N ±0.4%), and thermal techniques (DSC/TGA). emphasizes the use of InChI keys and CAS registry validation to avoid isomeric impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Reactant of Route 2
2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

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